molecular formula C19H15Cl2NO2 B15149720 5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide

5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide

Cat. No.: B15149720
M. Wt: 360.2 g/mol
InChI Key: UZYTYJBLKVYPIG-UHFFFAOYSA-N
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Description

5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, along with dichlorophenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine, such as 3,4-dimethylaniline, in the presence of a coupling agent like EDCI or DCC.

    Substitution with dichlorophenyl group: This can be done through a Friedel-Crafts acylation reaction using 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like AlCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Studies on its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for therapeutic use.

Industry

    Polymer Science: Use in the synthesis of novel polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide would depend on its specific application. For instance, if it is being studied as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In the context of catalysis, it could act as a ligand, coordinating with metal centers to facilitate chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-dichlorophenyl)-N-phenylfuran-2-carboxamide: Lacks the dimethyl groups on the phenyl ring.

    5-(2,5-dichlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide: Contains methoxy groups instead of methyl groups.

Uniqueness

The presence of both dichlorophenyl and dimethylphenyl groups in 5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide may confer unique steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C19H15Cl2NO2

Molecular Weight

360.2 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H15Cl2NO2/c1-11-3-5-14(9-12(11)2)22-19(23)18-8-7-17(24-18)15-10-13(20)4-6-16(15)21/h3-10H,1-2H3,(H,22,23)

InChI Key

UZYTYJBLKVYPIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C

Origin of Product

United States

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